2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
CAS No.:
Cat. No.: VC15821902
Molecular Formula: C12H13IN2O
Molecular Weight: 328.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13IN2O |
|---|---|
| Molecular Weight | 328.15 g/mol |
| IUPAC Name | 2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol |
| Standard InChI | InChI=1S/C12H13IN2O/c1-9-4-2-3-5-10(9)12-11(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7H2,1H3 |
| Standard InChI Key | NPTSTIWBBYPBFG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=C(C=NN2CCO)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with three distinct functional groups:
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Iodine atom at the 4-position, which enhances electrophilic reactivity and participates in coupling reactions .
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o-Tolyl group (2-methylphenyl) at the 5-position, contributing steric bulk and electronic modulation to the aromatic system .
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Ethanol moiety at the 1-position, enabling hydrogen bonding and solubility in polar solvents .
The IUPAC name, 2-[4-iodo-5-(2-methylphenyl)pyrazol-1-yl]ethanol, reflects this substitution pattern. The canonical SMILES string and InChIKey provide unambiguous identifiers for computational and experimental studies .
Table 1: Molecular Properties of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 328.15 g/mol | |
| CAS Number | 1707374-92-2 | |
| SMILES | ||
| Solubility | Ethanol, DMF, Chloroform |
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 2-(4-Iodo-5-(o-tolyl)-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions, often beginning with the preparation of the pyrazole core. Key steps include:
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Formation of the Pyrazole Ring: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions .
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Iodination: Electrophilic substitution using iodine () or iodonium salts to introduce the iodine substituent at the 4-position .
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o-Tolyl Group Introduction: Suzuki-Miyaura coupling or direct arylation reactions to attach the 2-methylphenyl group .
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Ethanol Moiety Addition: Alkylation or nucleophilic substitution to install the ethanol side chain .
A representative optimization study (Table 2) highlights the role of base concentration and solvent systems in maximizing yield. For instance, using in a :ethanol (1:4) solvent system at 60°C achieved >95% yield for analogous pyrazole derivatives .
Table 2: Reaction Optimization Parameters for Pyrazole Derivatives
| Entry | Base (mmol) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 1 | :EtOH (1:4) | 60 | 54 |
| 2 | 2 | :EtOH (1:4) | 60 | 67 |
| 4 | 6 | :EtOH (1:4) | 60 | >95 |
Mechanistic Insights
The iodine substituent facilitates oxidative dehydrogenative couplings, as demonstrated in reactions catalyzed by and 1,10-phenanthroline. For example, iodine acts as both an oxidizing agent and a source of electrophilic iodine, enabling C–N bond formation in azopyrrole derivatives . Control experiments confirm that iodination precedes coupling, with (tert-butyl hydroperoxide) serving as a critical radical initiator .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position, with iodine enhancing reactivity toward further functionalization. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can modify the o-tolyl group or introduce additional aryl/alkynyl moieties .
Hydrogen Bonding and Solubility
The ethanol side chain confers moderate polarity, enabling solubility in ethanol () and DMF. This property is critical for biological assays, where aqueous solubility often limits efficacy .
Table 3: Spectral Data for Analogous Pyrazole Derivatives
| Compound | (CDCl) | (CDCl) |
|---|---|---|
| 1-phenyl-1H-pyrazole | δ 7.86–7.81 (m, 1H) | δ 140.7, 139.8, 129.0 |
| 1-(p-tolyl)-1H-pyrazole | δ 7.88 (d, J = 2.4 Hz, 1H) | δ 140.8, 138.0, 136.3 |
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